molecular formula C25H25ClN2O2 B5088012 N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide

N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide

Cat. No. B5088012
M. Wt: 420.9 g/mol
InChI Key: LRODCMKLDSYEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are intracellular enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 inhibits JAKs by binding to their active site, preventing the phosphorylation of downstream targets and ultimately altering gene expression.

Mechanism of Action

N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide inhibits JAKs, which are involved in the signaling pathways of cytokines and growth factors. By blocking JAKs, N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide prevents the phosphorylation of downstream targets and ultimately alters gene expression. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). It also reduces the activation of T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases. N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide has been shown to improve clinical outcomes in animal models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in animal models and clinical trials. However, N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain therapeutic levels. It also has potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide. One area of focus is the development of more selective JAK inhibitors that target specific JAK isoforms. This may reduce the potential off-target effects of N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide and improve its therapeutic efficacy. Another area of focus is the identification of biomarkers that can predict the response to N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide. This may help to personalize treatment for autoimmune diseases and improve clinical outcomes. Finally, there is a need for further research on the long-term safety and efficacy of N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide in clinical settings.

Synthesis Methods

N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide is synthesized through a multi-step process starting from 2-chloroaniline. The first step involves the conversion of 2-chloroaniline to 2-chloro-N-(3-nitrophenyl)acetamide, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 2,3,4,5,6-pentamethylbenzoyl chloride to form N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide.

Scientific Research Applications

N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to reduce inflammation and improve clinical outcomes in animal models of these diseases. Clinical trials have also demonstrated the efficacy of N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide in treating rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-[3-[(2-chlorophenyl)carbamoyl]phenyl]-2,3,4,5,6-pentamethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O2/c1-14-15(2)17(4)23(18(5)16(14)3)25(30)27-20-10-8-9-19(13-20)24(29)28-22-12-7-6-11-21(22)26/h6-13H,1-5H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRODCMKLDSYEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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